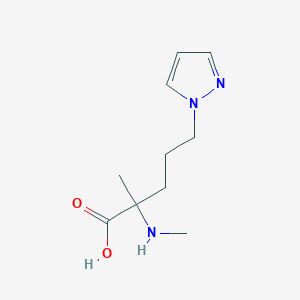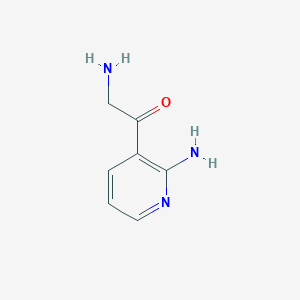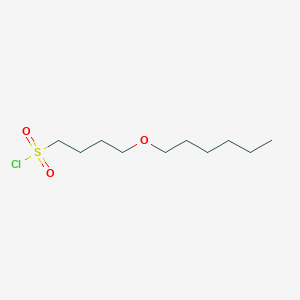
1-(6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)-2,2,2-trifluoroethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)-2,2,2-trifluoroethan-1-one is a synthetic organic compound that belongs to the class of benzazepines This compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoroethanone moiety
準備方法
The synthesis of 1-(6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)-2,2,2-trifluoroethan-1-one typically involves multiple steps, including the formation of the benzazepine core and subsequent functionalization. One common synthetic route involves the following steps:
Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction of appropriate precursors, such as aniline derivatives and aldehydes, under acidic or basic conditions.
Methoxylation: The methoxy group can be introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide.
Trifluoroethanone Formation: The trifluoroethanone moiety can be introduced through a Friedel-Crafts acylation reaction using trifluoroacetic anhydride or trifluoroacetyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
1-(6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)-2,2,2-trifluoroethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Hydrolysis: The trifluoroethanone moiety can undergo hydrolysis under acidic or basic conditions to form corresponding carboxylic acids or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which may have implications in drug discovery.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound for the development of new pharmaceuticals.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.
作用機序
The mechanism of action of 1-(6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)-2,2,2-trifluoroethan-1-one depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their signaling pathways and leading to various biological effects.
Pathway Modulation: The compound may affect cellular pathways by altering the expression or activity of key proteins involved in those pathways.
類似化合物との比較
1-(6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)-2,2,2-trifluoroethan-1-one can be compared with other similar compounds, such as:
1-(6-chloro-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)-2,2,2-trifluoroethan-1-one: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.
1-(6-bromo-9-ethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)-2,2,2-trifluoroethan-1-one: This compound has an ethoxy group instead of a methoxy group, which may influence its solubility and chemical properties.
1-(6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)-2,2,2-difluoroethan-1-one: This compound has a difluoroethanone moiety instead of a trifluoroethanone moiety, which may alter its stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C13H13BrF3NO2 |
|---|---|
分子量 |
352.15 g/mol |
IUPAC名 |
1-(6-bromo-9-methoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C13H13BrF3NO2/c1-20-11-3-2-10(14)8-4-6-18(7-5-9(8)11)12(19)13(15,16)17/h2-3H,4-7H2,1H3 |
InChIキー |
RWDJQAFMTVJEHQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C2CCN(CCC2=C(C=C1)Br)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





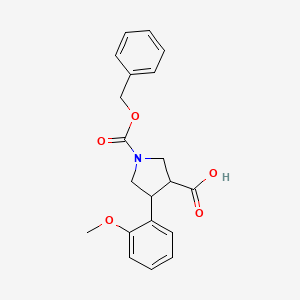

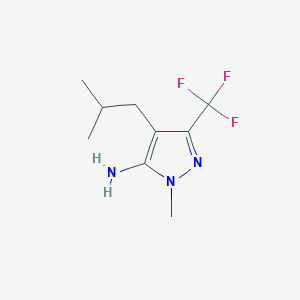



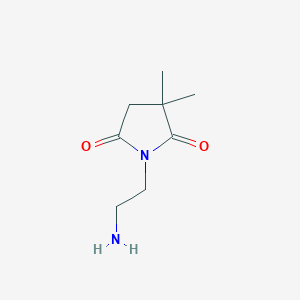
![2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}aceticacid](/img/structure/B15325557.png)
